molecular formula C14H11NO B8569005 5-Phenyloxindole

5-Phenyloxindole

Cat. No. B8569005
M. Wt: 209.24 g/mol
InChI Key: VNLSSZHOSAMYCR-UHFFFAOYSA-N
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Description

5-Phenyloxindole is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Phenyloxindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenyloxindole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Phenyloxindole

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

5-phenyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C14H11NO/c16-14-9-12-8-11(6-7-13(12)15-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)

InChI Key

VNLSSZHOSAMYCR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CC=CC=C3)NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-2-oxindole (5 g, 23.5 mmol) was dissolved in 110 mL of toluene and 110 mL of ethanol with stirring and a little heating. Tetrakis(triphenylphosphine)-palladium(0) (1.9 g, 1.6 mmol) was added followed by a 2M aq. solution of sodium carbonate (40 mL, 80 mmol). To this mixture benzene boronic acid (3.7 g, 30.6 mmol) was added and the mixture was heated in a 100° C. oil bath. After 12 h, the reaction was diluted with ethyl acetate (500 mL), washed with saturated aq. sodium bicarbonate (200 mL), water (200 mL), 1N HCl (200 mL) and brine (200 mL). The organic layer was dried with magnesium sulfate and concentrated to afford a brown solid. Trituration with dichloromethane and filtering afforded 3.8 g (77%) of a tan solid.
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5 g
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110 mL
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110 mL
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aq. solution
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40 mL
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3.7 g
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500 mL
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1.9 g
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Yield
77%

Synthesis routes and methods II

Procedure details

To a slurry of 11.2 g. (0.044 mole) of 3-methylthio-5-phenylindolin-2-one in 500 ml. of tetrahydrofuran was added 100 g. of a commercial Raney nickel/water preparation portionwise over a 2 hr. period. The mixture was filtered through celite and the filtrate was concentrated. A small amount of methylene chloride was added to the residue and the resulting solid was collected by filtration. This solid was recrystallized from toluene to give 6.2 g. (67%) of product as a tan solid, m.p. 214°-15° C.
Name
3-methylthio-5-phenylindolin-2-one
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0.044 mol
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product
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0 (± 1) mol
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Raney nickel water
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Synthesis routes and methods III

Procedure details

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CSC1C(=O)Nc2ccc(-c3ccccc3)cc21
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Synthesis routes and methods IV

Procedure details

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